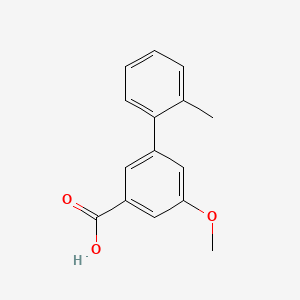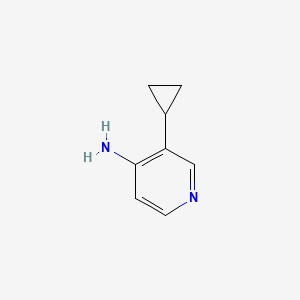
3-Fucosyllactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is one of the human milk oligosaccharides found in human breast milk. Human milk oligosaccharides are the third largest solid component in human milk, following lactose and lipids. This compound is recognized for its beneficial effects on infant health, including promoting the growth of beneficial gut microbiota, enhancing immune function, and supporting brain development .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fucosyllactose can be synthesized through enzymatic and microbial methods. The key enzyme involved in its synthesis is α-1,3-fucosyltransferase, which transfers a fucosyl residue from GDP-L-fucose to lactose. The reaction conditions typically involve the presence of lactose, GDP-L-fucose, and the enzyme α-1,3-fucosyltransferase. The reaction is carried out in an aqueous buffer at an optimal pH and temperature for the enzyme activity .
Industrial Production Methods
Industrial production of this compound is achieved using engineered microbial cell factories, such as Escherichia coli. The production process involves the metabolic engineering of Escherichia coli to overexpress the genes required for the synthesis of GDP-L-fucose and the enzyme α-1,3-fucosyltransferase. The engineered Escherichia coli is then cultured in a bioreactor, where it produces this compound from lactose. The product is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fucosyllactose undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation.
Hydrolysis: This reaction involves the cleavage of the glycosidic bond in this compound, resulting in the formation of L-fucose and lactose.
Glycosylation: This reaction involves the addition of a glycosyl group to this compound, forming more complex oligosaccharides.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis. Enzymes such as β-galactosidase can catalyze the hydrolysis of this compound.
Glycosylation: Glycosyltransferases are used as catalysts in glycosylation reactions. The reaction is typically carried out in an aqueous buffer at an optimal pH and temperature for the enzyme activity.
Oxidation: Oxidizing agents such as periodate or enzymatic oxidases can be used for the oxidation of this compound.
Major Products Formed
Hydrolysis: L-fucose and lactose.
Glycosylation: More complex oligosaccharides.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
3-Fucosyllactose has a wide range of scientific research applications in chemistry, biology, medicine, and industry:
Chemistry: It is used as a substrate for studying glycosylation reactions and the activity of glycosyltransferases.
Biology: It is used to study the interactions between human milk oligosaccharides and gut microbiota, as well as their effects on immune function and brain development.
Medicine: It is being investigated for its potential therapeutic applications, including its role in preventing infections, modulating the immune system, and promoting brain development in infants.
Industry: It is used in the production of infant formula to mimic the beneficial effects of human milk oligosaccharides. .
Mechanism of Action
3-Fucosyllactose exerts its effects through several mechanisms:
Modulation of Gut Microbiota: It serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These bacteria produce short-chain fatty acids that help maintain gut health and inhibit the growth of pathogenic bacteria.
Immune Regulation: It modulates the immune response by inhibiting the secretion of pro-inflammatory cytokines and promoting the shedding of tumor necrosis factor receptor 1. It also binds to specific receptors on immune cells, influencing their activity.
Brain Development: It supports brain development by promoting the maturation of neural cells and enhancing synaptic plasticity
Comparison with Similar Compounds
3-Fucosyllactose is similar to other human milk oligosaccharides, such as 2’-Fucosyllactose, Difucosyllactose, Lacto-N-tetraose, and Lacto-N-neotetraose. it has unique properties that distinguish it from these compounds:
2’-Fucosyllactose: While both this compound and 2’-Fucosyllactose are fucosylated oligosaccharides, 2’-Fucosyllactose has the fucosyl residue attached to the C-2 position of the galactose unit, whereas this compound has it attached to the C-3 position of the glucose unit. .
Difucosyllactose: This compound contains two fucosyl residues, making it more complex than this compound. It has different prebiotic and immunomodulatory properties.
Lacto-N-tetraose and Lacto-N-neotetraose: These are neutral oligosaccharides with different structures and functions compared to this compound. .
Properties
CAS No. |
41312-47-4 |
|---|---|
Molecular Formula |
C18H32O15 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1 |
InChI Key |
OVYANALZSAYBOJ-XOGIJULASA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyms |
Galβ1-4(Fucα1-3)Glc |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of 3-fucosyllactose?
A1: this compound is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
Q2: How is 3-FL structurally distinct from 2'-fucosyllactose (2′-FL)?
A2: Both are fucosylated HMOs, but they differ in the glycosidic linkage of fucose to the lactose core. In 3-FL, fucose is linked to the third carbon of glucose (α1-3 linkage), whereas in 2′-FL, it's linked to the second carbon of galactose (α1-2 linkage). This structural difference significantly impacts their utilization by different bacterial species [, , , , ].
Q3: What analytical techniques are used to characterize and quantify 3-FL?
A3: Several techniques are employed, including:
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method efficiently separates and quantifies 3-FL and other HMOs in various matrices like infant formula and adult nutritional products [, , ].
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC is widely used for analyzing and quantifying oligosaccharides, including 3-FL [, , , , , ].
- Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution technique provides accurate identification and quantification of HMOs, including 3-FL, in complex biological samples [].
- 1H-Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This method helps identify and characterize oligosaccharides like 3-FL in biological samples like camel milk and colostrum []. It can also be used to study the metabolic fate of HMOs, including the consumption patterns of 3-FL, in infants [].
Q4: How does 3-FL interact with its target in the gut?
A4: 3-FL, being indigestible by human enzymes, reaches the colon intact and acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium species [, , , , , ]. This selective utilization is attributed to the presence of specific enzymes, like α-L-fucosidases, in certain bacterial strains that can break down 3-FL [, , , , ].
Q5: Does 3-FL influence the gut microbiota differently than other HMOs?
A5: Yes, different HMOs, including 3-FL, exhibit distinct fermentation patterns by infant gut microbiota. Compared to galacto-oligosaccharides (GOS)/inulin, 3-FL shows delayed utilization, enriching Bacteroides and Enterococcus species. This contrasts with the rapid fermentation of lacto-N-triaose II (LNT2), which favors Collinsella and Bifidobacterium species [].
Q6: How does 3-FL affect susceptibility to diseases like Necrotizing Enterocolitis (NEC)?
A7: Studies using murine models of NEC demonstrate that 3-FL, along with other HMOs like 2′-FL and lacto-N-tetraose (LNT), can mitigate intestinal injury and promote intestinal cell proliferation [, ]. This suggests a potential role for 3-FL in protecting preterm infants against NEC, though the exact mechanisms require further investigation [, ].
Q7: How is 3-FL produced for research and commercial applications?
A7: 3-FL can be produced through:
- Enzymatic synthesis: Utilizing specific enzymes, such as α-1,3-fucosyltransferases, to catalyze the transfer of fucose from a donor molecule to lactose [, , ].
- Engineered microbial cell factories: Employing genetically modified microorganisms, such as Escherichia coli and Bacillus subtilis, to produce 3-FL from simple sugars [, , , , ]. Metabolic engineering strategies are employed to optimize the production of 3-FL in these microbial systems [, ].
Q8: What are the potential applications of 3-FL?
A8: Given its prebiotic properties and potential health benefits, 3-FL is primarily considered a valuable ingredient for:
- Infant formula: Supplementing infant formula with 3-FL aims to mimic the composition and beneficial effects of human milk, potentially promoting a healthy gut microbiota and reducing the risk of infections [, , , , ].
- Adult nutritionals: 3-FL may offer prebiotic benefits and support gut health in adults, leading to its incorporation in adult nutritional products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B594306.png)

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)
![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B594314.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)
